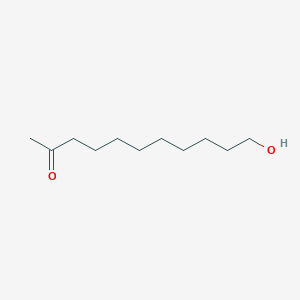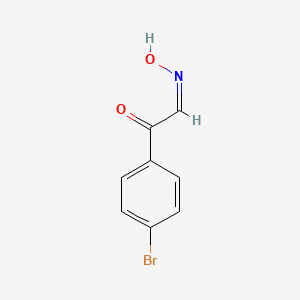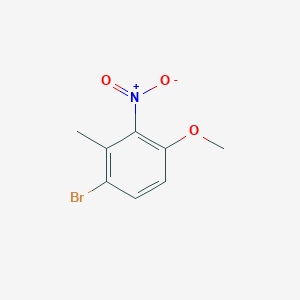
Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N,N’-(4-hydroxy-1,3-phenylene)diacetamide is Focal Adhesion Kinase (FAK) . FAK is a protein that plays a crucial role in cellular adhesion and spreading processes. It is considered a promising target for the diagnosis and treatment of cancer .
Mode of Action
N,N’-(4-hydroxy-1,3-phenylene)diacetamide interacts with FAK, inhibiting its function .
Biochemical Pathways
The inhibition of FAK affects several biochemical pathways, primarily those involved in cell adhesion and spreading . This can lead to changes in cell morphology and motility, which can influence the progression of diseases such as cancer .
Result of Action
The inhibition of FAK by N,N’-(4-hydroxy-1,3-phenylene)diacetamide can lead to a decrease in cell adhesion and spreading, potentially inhibiting the growth and spread of cancer cells . The compound has shown high to moderate enzyme inhibition values (IC50) ranging from 3.7 to 108.0 nM .
Biochemical Analysis
Biochemical Properties
The molecule “Acetamide, N,N’-(4-hydroxy-1,3-phenylene)bis-” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The coordination between ligands and metals occurs through functional groups. The molecule behaves as a bidentate ligand, interacting through the free electronic pair of the oxygen atom (-OH) group and the nitrogen atom (-NH) group .
Molecular Mechanism
The mechanism of action of “Acetamide, N,N’-(4-hydroxy-1,3-phenylene)bis-” at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The molecule achieves interaction through the free electronic pair of the oxygen atom (-OH) group and the nitrogen atom (-NH) group .
Properties
IUPAC Name |
N-(3-acetamido-4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)11-8-3-4-10(15)9(5-8)12-7(2)14/h3-5,15H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXMBSGDVCDSSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192106 |
Source


|
| Record name | Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38847-62-0 |
Source


|
| Record name | Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038847620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)



![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID](/img/structure/B1339008.png)
![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)


